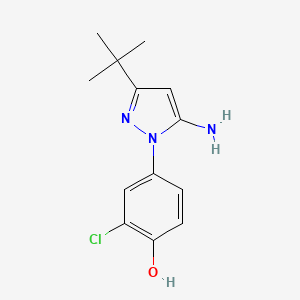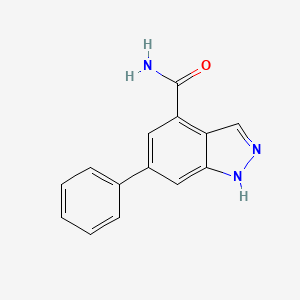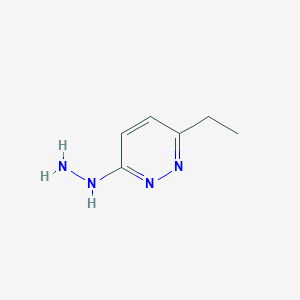
(R)-2-N-Boc-hexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-(1-aminohexan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The compound is known for its stability and ease of removal under mild acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ®-(1-aminohexan-2-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the by-products and drive the reaction to completion . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol can enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions: tert-Butyl ®-(1-aminohexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: In organic chemistry, tert-butyl ®-(1-aminohexan-2-yl)carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine group .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in solid-phase peptide synthesis .
Industry: In industrial applications, tert-butyl ®-(1-aminohexan-2-yl)carbamate is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients .
作用機序
The mechanism of action of tert-butyl ®-(1-aminohexan-2-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during synthetic processes. The compound can be cleaved under mild acidic conditions, releasing the free amine and tert-butyl cation .
類似化合物との比較
- tert-Butyl carbamate
- N-Boc-protected anilines
- Phenylmethoxycarbonyl (carbobenzoxy) derivatives
Uniqueness: tert-Butyl ®-(1-aminohexan-2-yl)carbamate is unique due to its high stability and ease of removal under mild conditions. Compared to other protecting groups like phenylmethoxycarbonyl, it offers better stability and selectivity in various reactions .
特性
分子式 |
C11H24N2O2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-aminohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14)/t9-/m1/s1 |
InChIキー |
WTRFQXAZKVGHBD-SECBINFHSA-N |
異性体SMILES |
CCCC[C@H](CN)NC(=O)OC(C)(C)C |
正規SMILES |
CCCCC(CN)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)




![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)




![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
